![molecular formula C22H21N5O3 B2497179 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-81-8](/img/structure/B2497179.png)
7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives, closely related to the compound , often involves multi-component condensation reactions. For example, one method described involves the condensation of diketene, an aliphatic or aromatic amine, an aromatic aldehyde, and 6-amino-1,3-dimethyluracil in the presence of a catalytic amount of p-toluenesulfonic acid under mild conditions, resulting in high yields of pyrido[2,3-d]pyrimidine-6-carboxamide derivatives (Shaabani et al., 2009).
Molecular Structure Analysis
The structural analysis of pyrido[2,3-d]pyrimidine derivatives can be complex due to their intricate molecular frameworks. For instance, X-ray crystallography of related compounds reveals a flattened envelope conformation of the pyrimidine ring, with significant intermolecular hydrogen bonding contributing to a three-dimensional network (Zhou et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of pyrido[2,3-d]pyrimidine derivatives often involves novel catalytic hydrogenation processes leading to bond cleavage and subsequent formation of new structures. For example, catalytic hydrogenation of certain derivatives causes C-benzyl bond cleavage, indicating a pathway for generating novel compounds (Otmar et al., 1998).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility, thermal stability, and glass transition temperatures, are crucial for their application in various fields. For example, related polyimides exhibit good solubility in aprotic amide solvents and cresols, indicating potential for use in high-performance materials (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, play a significant role in the application and further modification of pyrido[2,3-d]pyrimidine derivatives. For instance, methylation at specific positions on the pyridine moiety has been explored as a method to enhance certain properties, suggesting avenues for targeted modifications to optimize biological activity (Ukrainets et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthetic Routes : Research on pyrrolo[2,3-d]pyrimidine derivatives often involves developing novel synthetic methods to create these compounds. For example, studies have detailed methodologies for synthesizing pyrrolo[2,3-d]pyrimidines by amine oxide rearrangement, offering high yields of these derivatives from corresponding precursors (Majumdar, Das, & Jana, 1998). Such synthetic advancements enable the exploration of these compounds for various applications.
Antiviral Activity : The exploration of pyrrolo[2,3-d]pyrimidine analogs for antiviral activity has been a significant area of research. Compounds structurally related to pyrrolo[2,3-d]pyrimidines have been synthesized and tested against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), revealing the importance of specific substituents for antiviral efficacy (Renau et al., 1996).
Material Science and Chemistry
- Polyimide Synthesis : Pyrrolo[2,3-d]pyrimidine derivatives have also found applications in material science, particularly in the synthesis of novel polyimides. These compounds, with pyridine moieties in their structure, have been used to create polyimides with excellent thermal stability and mechanical properties, demonstrating the versatility of pyrrolo[2,3-d]pyrimidine derivatives in creating high-performance materials (Wang et al., 2006).
Conformational and Structural Studies
- Supramolecular Aggregation : Structural modifications in thiazolopyrimidines, a related class of compounds, have been shown to impact their supramolecular aggregation and conformational features significantly. Such studies provide insights into how subtle changes in molecular structure can influence the physical and chemical properties of these compounds, which is crucial for designing compounds with desired characteristics (Nagarajaiah & Begum, 2014).
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that the compound has a benzylic position , which could potentially undergo various chemical reactions. These reactions could influence the compound’s interaction with its targets.
Biochemical Pathways
The compound’s structure suggests that it might be involved in reactions at the benzylic position . These reactions could potentially affect various biochemical pathways in the body.
Result of Action
Some sources suggest that the compound might enhance the body’s stress response, particularly in response to oxidative stress . This could potentially improve fur quality and reduce stress-related mortality .
Eigenschaften
IUPAC Name |
7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-25-20-17(21(29)26(2)22(25)30)11-18(27(20)14-15-7-4-3-5-8-15)19(28)24-13-16-9-6-10-23-12-16/h3-12H,13-14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTJXWYYABQOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

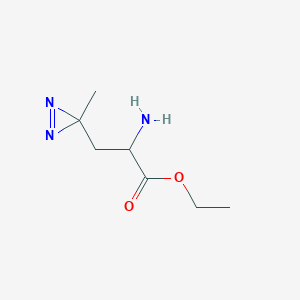
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497102.png)
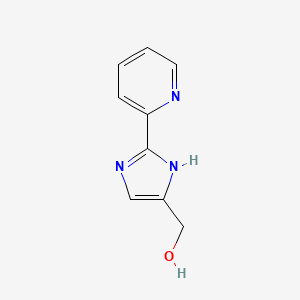
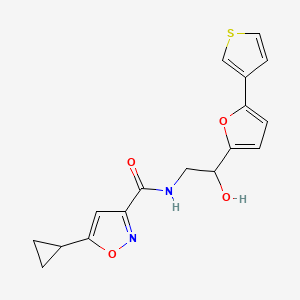
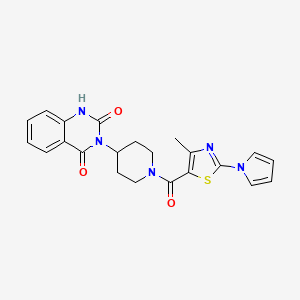


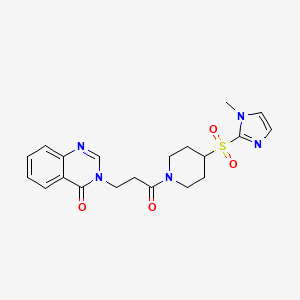



![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)